molecular formula C13H15Ba2N4O12P B12771400 Saicar dibarium CAS No. 6057-44-9

Saicar dibarium

Cat. No.: B12771400
CAS No.: 6057-44-9
M. Wt: 724.9 g/mol
InChI Key: PPKOPCLLXBFYGS-KGBHUAOWSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Saicar Dibarium Salt can be synthesized through an enzymatic reaction involving the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to SAICAR, ADP, and orthophosphate. This reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase . The dibarium salt derivative is then formed by reacting SAICAR with barium ions under controlled conditions .

Industrial Production Methods

Industrial production of this compound Salt involves the use of adenine-requiring mutants of Bacillus subtilis, which produce SAICAR. The SAICAR is then isolated and reacted with barium ions to form the dibarium salt .

Chemical Reactions Analysis

Types of Reactions

Saicar Dibarium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

Saicar Dibarium Salt exerts its effects through its role as an intermediate in the de novo purine nucleotide biosynthesis pathway. The compound interacts with enzymes such as phosphoribosylaminoimidazolesuccinocarboxamide synthetase to facilitate the conversion of CAIR to SAICAR. This interaction is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): Another intermediate in the purine biosynthesis pathway.

    CAIR (5-Aminoimidazole-4-carboxyribonucleotide): A precursor to SAICAR in the biosynthesis pathway.

    AICA-Riboside: A derivative of AICAR used in metabolic studies.

Uniqueness

Saicar Dibarium Salt is unique due to its specific role in the de novo purine nucleotide biosynthesis pathway and its ability to interact with enzymes involved in this pathway. Its dibarium salt form also provides distinct properties that are useful in various biochemical applications .

Properties

CAS No.

6057-44-9

Molecular Formula

C13H15Ba2N4O12P

Molecular Weight

724.9 g/mol

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+)

InChI

InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1

InChI Key

PPKOPCLLXBFYGS-KGBHUAOWSA-J

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]

Origin of Product

United States

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